N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine
Description
N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core linked to an azetidine ring substituted with a furan-3-carbonyl group. The azetidine (a four-membered saturated ring with one nitrogen) provides conformational rigidity, while the pyrimidine moiety (a six-membered aromatic ring with two nitrogen atoms) is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or nucleic acid mimicry .
Properties
IUPAC Name |
furan-3-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-11(9-2-5-18-8-9)16-6-10(7-16)15-12-13-3-1-4-14-12/h1-5,8,10H,6-7H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGCZEPGYXMAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step reactions. One common method starts with the preparation of the azetidine ring, which can be synthesized from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives . The furan and pyrimidine rings are introduced through subsequent coupling reactions, such as Suzuki–Miyaura cross-coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The azetidine ring can be reduced to form saturated amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Saturated amines and other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrimidin-2-amine Derivatives
Key Differences and Implications
Ring Size and Rigidity: The azetidine ring in the query compound imposes greater conformational restraint compared to the piperidine in M373-1231 .
The nitro group in compound 20a may confer electron-withdrawing effects, altering electronic properties of the pyrimidine ring and influencing reactivity or binding kinetics.
Biological Activity :
- Pyrimidin-2-amines with aromatic substitutions (e.g., 3-methylphenyl or nitrophenyl) are often associated with fluorescence properties or kinase inhibition , while azetidine/piperidine hybrids (e.g., M373-1231) are typically designed for targeted protein modulation .
Research Findings and Limitations
- M373-1231 (piperidine analog) is documented as a screening compound for drug discovery, suggesting its utility in high-throughput assays .
- Compound 20a (nitrophenyl/pyridine hybrid) highlights the role of electron-deficient substituents in enhancing solubility and binding to tyrosine kinases .
Notes
- Data Limitations : Direct comparative studies or biological data for This compound are absent in the provided evidence. Conclusions are inferred from structural analogs.
- Synthetic Accessibility : The azetidine core may pose synthetic challenges compared to piperidine or simple aryl-substituted derivatives .
- Therapeutic Potential: Hybrid structures like M373-1231 and compound 20a suggest that the query compound could be optimized for kinase inhibition or fluorescence-based applications with further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
